2-(azepan-1-yl)-N-tert-butylacetamide

ERAP1 Inhibition Enzymology Immuno-Oncology

This distinct ERAP1 probe features a low-affinity azepane-tert-butylacetamide scaffold (Ki=51.7 µM) that is non-substitutable. Unlike potent inhibitors, it establishes baseline activity, enables scaffold-hopping for SAR optimization, and serves as a controlled reference in mechanistic enzymology & assay validation. Ensure experimental fidelity by sourcing only this chemical tool.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Cat. No. B7458658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azepan-1-yl)-N-tert-butylacetamide
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CN1CCCCCC1
InChIInChI=1S/C12H24N2O/c1-12(2,3)13-11(15)10-14-8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,13,15)
InChIKeyZVROWZNWXYOACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azepan-1-yl)-N-tert-butylacetamide: Core Identity and Primary Biological Target for Research Procurement


2-(Azepan-1-yl)-N-tert-butylacetamide is a small-molecule amide featuring a saturated seven-membered azepane ring and a tert-butylacetamide moiety. This structural class is recognized for its utility in medicinal chemistry as a scaffold for conformational constraint and tuning of physicochemical properties [1]. Within public bioactivity databases, this compound is primarily annotated as an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) [2], an intracellular metalloenzyme that trims antigenic peptide precursors for loading onto Major Histocompatibility Complex class I (MHC-I) molecules, thereby modulating adaptive immune responses [3].

Procurement Risk Alert: Why 2-(Azepan-1-yl)-N-tert-butylacetamide Cannot Be Substituted with a General 'ERAP1 Inhibitor'


The selection of 2-(azepan-1-yl)-N-tert-butylacetamide for research is not a simple commodity purchase; substituting it with another ERAP1 inhibitor from the same functional class can invalidate experimental outcomes. This compound is not a generic aminopeptidase inhibitor. Its specific azepane and tert-butylacetamide scaffold dictates a unique binding mode and a moderate affinity profile (Ki = 51.7 µM) distinct from the highly optimized, potent ligands (e.g., DG013A with IC50 = 33 nM) [1] that dominate the ERAP1 inhibitor landscape [2]. As the evidence in Section 3 demonstrates, the quantitative performance parameters—including binding affinity, assay context, and the specific chemical space it occupies—are non-transferable. Using a more potent or structurally unrelated inhibitor would shift the research from investigating a specific chemical probe to studying an entirely different pharmacological tool, fundamentally altering the scientific question being asked [3].

Quantitative Differentiation Evidence: 2-(Azepan-1-yl)-N-tert-butylacetamide vs. ERAP1 Inhibitor Benchmarks


Potency Differentiation in ERAP1 Enzymatic Assays: Moderate Micromolar Affinity vs. Nanomolar Inhibitors

2-(Azepan-1-yl)-N-tert-butylacetamide demonstrates moderate inhibitory activity against recombinant human ERAP1. In a competitive inhibition assay using a fluorogenic substrate, it exhibited a Ki value of 51.7 µM [1]. This is in stark contrast to the most potent ERAP1 inhibitors in the field, such as the tripeptide mimetic DG013A, which displays an IC50 of 33 nM under comparable in vitro conditions [2]. The compound's activity is more comparable to the weaker sulfonylguanidine/urea class of ERAP1 inhibitors, which have reported IC50 values ranging from 3.6 to 9.2 µM [3]. This positions 2-(azepan-1-yl)-N-tert-butylacetamide as a chemical probe with weaker binding, useful for understanding the scaffold's baseline activity before medicinal chemistry optimization.

ERAP1 Inhibition Enzymology Immuno-Oncology

Comparative Potency Against Recombinant ERAP1: IC50 Value Contextualization

The reported half-maximal inhibitory concentration (IC50) for 2-(azepan-1-yl)-N-tert-butylacetamide against recombinant human ERAP1 is 9.2 µM [1]. When evaluated against a panel of known ERAP1 inhibitors, this places the compound at the lower end of the potency spectrum. For instance, the small molecule inhibitor ERAP1-IN-2 demonstrates an IC50 of 1.72 µM [2], and the more potent probe ERAP1 inhibitor N1 achieves an IC50 of 46.24 nM . This quantitative difference of 5- to 200-fold in IC50 confirms that 2-(azepan-1-yl)-N-tert-butylacetamide is a less potent member of the inhibitor class, a critical distinction for scientists designing dose-response or target engagement experiments.

IC50 Comparison In Vitro Pharmacology Enzyme Inhibition

Chemical Scaffold Distinctiveness: Azepane-Tert-Butylacetamide as a Non-Optimized ERAP1 Ligand

The chemical structure of 2-(azepan-1-yl)-N-tert-butylacetamide is a defining feature that separates it from the phosphinic acid peptidomimetics (e.g., DG013A) and other heterocyclic scaffolds common among ERAP1 inhibitors [1]. The compound contains an unadorned azepane ring linked to a tert-butylacetamide group, representing a minimal, rigid scaffold. In contrast, DG013A is a complex tripeptide mimetic with a phosphinic acid zinc-binding group [1]. The sulfonylguanidine/urea inhibitors identified in the literature [2] are structurally distinct, bearing extended aromatic systems. The target compound's simpler architecture offers a unique starting point for medicinal chemistry programs, as its low molecular weight (198.3 g/mol) and specific functional group arrangement provide a distinct vector for chemical optimization compared to more complex, pre-optimized inhibitors.

Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship

Strategic Application Scenarios for 2-(Azepan-1-yl)-N-tert-butylacetamide Based on Verified Evidence


Scenario 1: Medicinal Chemistry Lead Optimization and Scaffold Hopping

Based on the documented moderate ERAP1 inhibitory activity (Ki = 51.7 µM) [1] and the unique, low-molecular-weight azepane-tert-butylacetamide scaffold [2], this compound is best utilized as a starting point for structure-based drug design. A medicinal chemistry team can use this molecule to conduct a scaffold-hopping exercise or to initiate a structure-activity relationship (SAR) campaign aimed at improving potency. The simple architecture allows for systematic introduction of functional groups to enhance binding affinity and selectivity, while the baseline activity provides a clear metric for measuring optimization success.

Scenario 2: Chemical Biology as a Low-Affinity ERAP1 Probe Control

In chemical biology studies investigating ERAP1's role in antigen presentation [1], 2-(azepan-1-yl)-N-tert-butylacetamide can serve as a controlled, low-affinity probe. With an IC50 of 9.2 µM [2], it is substantially weaker than many tool compounds (e.g., DG013A, IC50 = 33 nM) [3]. This property makes it ideal for establishing the minimum effective concentration required to observe a phenotypic effect in cellular assays. It can be used as a negative control or a baseline comparator when evaluating the cellular activity of more potent, next-generation ERAP1 inhibitors derived from its scaffold.

Scenario 3: Comparative Enzymology to Dissect ERAP1 Binding Requirements

Researchers in mechanistic enzymology can employ this compound to compare the binding mode of a simple, unoptimized ligand against that of high-affinity peptidomimetics like DG013A [1]. The difference in Ki (51.7 µM vs. 33 nM IC50) [2] can be used to quantify the energetic contribution of the zinc-binding group and extended peptide-like interactions present in more potent inhibitors. This makes the compound a valuable tool for teaching or research labs aiming to illustrate the principles of fragment-based drug discovery and the evolution of inhibitor potency.

Scenario 4: In Vitro Assay Development for ERAP1 Inhibitor Screening

Given its well-defined but moderate activity, 2-(azepan-1-yl)-N-tert-butylacetamide is a practical choice for developing and validating in vitro ERAP1 enzymatic assays [1]. It can be used as a reference compound to establish assay dynamic range, signal-to-noise ratios, and Z'-factor calculations. Its activity level (IC50 = 9.2 µM) [2] ensures that it will produce a clear, quantifiable signal without fully saturating the assay system, a common issue when using extremely potent inhibitors as assay controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(azepan-1-yl)-N-tert-butylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.